molecular formula C15H22N2OS B296587 (4-Ethoxyphenyl)(4-ethylpiperazin-1-yl)methanethione

(4-Ethoxyphenyl)(4-ethylpiperazin-1-yl)methanethione

Cat. No.: B296587
M. Wt: 278.4 g/mol
InChI Key: YEGPCEDXJIMXKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Ethoxyphenyl)(4-ethylpiperazin-1-yl)methanethione, commonly known as EPPS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. EPPS has been found to exhibit unique properties that make it useful in the synthesis of various materials and as a potential therapeutic agent. In

Mechanism of Action

The exact mechanism of action of EPPS is not fully understood. However, it is believed that EPPS interacts with biological membranes and proteins to regulate their functions. EPPS has been found to increase the stability and solubility of membrane proteins, making it a useful tool in structural biology studies.
Biochemical and Physiological Effects:
EPPS has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that EPPS can enhance the activity of various enzymes, including alkaline phosphatase and β-galactosidase. EPPS has also been found to enhance the solubility of various proteins, making it useful in protein purification.

Advantages and Limitations for Lab Experiments

One of the main advantages of EPPS is its ability to act as a buffer at a pH range of 7.2-8.4. This makes it an ideal buffer for experiments that require a neutral pH. EPPS has also been found to be stable at high temperatures, making it useful in experiments that require high temperatures. However, EPPS has limitations in its solubility in water, which can limit its use in some experiments.

Future Directions

There are several future directions for research on EPPS. One potential direction is the synthesis of modified EPPS compounds that exhibit improved solubility in water. Another potential direction is the use of EPPS as a potential therapeutic agent. EPPS has been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases, making it a potential candidate for drug development. Further research is needed to explore the potential therapeutic applications of EPPS.
Conclusion:
In conclusion, EPPS is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. EPPS has been found to exhibit unique properties that make it useful in the synthesis of various materials and as a potential therapeutic agent. The synthesis method of EPPS is efficient and yields high purity EPPS. EPPS has been found to act as a buffer in biological experiments, enhance the solubility of various proteins, and exhibit neuroprotective effects. While EPPS has limitations in its solubility in water, there are several future directions for research on EPPS, including the synthesis of modified EPPS compounds and the exploration of its potential therapeutic applications.

Synthesis Methods

The synthesis of EPPS involves the reaction between 4-ethylpiperazine-1-carbonyl chloride and 4-ethoxythiophenol in the presence of triethylamine. The reaction proceeds at room temperature and results in the formation of EPPS as a white solid. This method has been found to be efficient and yields high purity EPPS.

Scientific Research Applications

EPPS has been found to exhibit unique properties that make it useful in various research fields. One of the most significant applications of EPPS is its use as a buffer in biological experiments. EPPS has been found to have a pKa of 8.0, which makes it an ideal buffer for experiments that require a pH range of 7.2-8.4. EPPS has also been used in the synthesis of various materials, including metal-organic frameworks, nanoparticles, and supramolecular assemblies.

Properties

Molecular Formula

C15H22N2OS

Molecular Weight

278.4 g/mol

IUPAC Name

(4-ethoxyphenyl)-(4-ethylpiperazin-1-yl)methanethione

InChI

InChI=1S/C15H22N2OS/c1-3-16-9-11-17(12-10-16)15(19)13-5-7-14(8-6-13)18-4-2/h5-8H,3-4,9-12H2,1-2H3

InChI Key

YEGPCEDXJIMXKC-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(=S)C2=CC=C(C=C2)OCC

Canonical SMILES

CCN1CCN(CC1)C(=S)C2=CC=C(C=C2)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.